molecular formula C11H15ClF3N B6337398 Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-05-2

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6337398
CAS No.: 90389-05-2
M. Wt: 253.69 g/mol
InChI Key: DZFSVVBWIZCGCT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14;/h3-6,15H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFSVVBWIZCGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves condensing 4-(trifluoromethyl)benzaldehyde (1) with propylamine (2) to form an imine intermediate, which is subsequently reduced to the target amine (3) . The hydrochloride salt (4) is obtained via acid treatment:

(1) C6H4(CF3)CHO+C3H7NH2C6H4(CF3)CH=NHC3H7ReductionC6H4(CF3)CH2NHC3H7HCl(4)\text{(1) } \text{C}6\text{H}4(\text{CF}3)\text{CHO} + \text{C}3\text{H}7\text{NH}2 \rightarrow \text{C}6\text{H}4(\text{CF}3)\text{CH}=\text{NH}C3H7 \xrightarrow{\text{Reduction}} \text{C}6\text{H}4(\text{CF}3)\text{CH}2\text{NH}C3H_7 \xrightarrow{\text{HCl}} \text{(4)}

Key Parameters:

  • Catalyst: Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3_3CN).

  • Solvent: Methanol or ethanol, enabling simultaneous imine formation and reduction.

  • Temperature: 50–70°C for 6–12 hours under hydrogen (0.5–1 MPa).

Yield and Optimization

Patent data for similar amines report yields of 58–61% after recrystallization. Excess propylamine (1.5–2 eq) improves imine formation, while controlled hydrogen pressure minimizes over-reduction byproducts. Post-reduction workup involves filtration to remove catalysts, solvent evaporation, and salt formation with HCl gas in diethyl ether.

Alkylation of Propylamine

Benzyl Halide Route

Direct alkylation using 4-(trifluoromethyl)benzyl chloride (5) and propylamine (2) offers a single-step pathway:

(5) C6H4(CF3)CH2Cl+C3H7NH2BaseC6H4(CF3)CH2NHC3H7HCl(4)\text{(5) } \text{C}6\text{H}4(\text{CF}3)\text{CH}2\text{Cl} + \text{C}3\text{H}7\text{NH}2 \xrightarrow{\text{Base}} \text{C}6\text{H}4(\text{CF}3)\text{CH}2\text{NH}C3H_7 \xrightarrow{\text{HCl}} \text{(4)}

Optimized Conditions:

  • Base: Potassium carbonate (K2_2CO3_3) in acetonitrile or toluene.

  • Molar Ratio: 1:1.2 (amine:benzyl chloride) to ensure complete conversion.

  • Temperature: Reflux (80–110°C) for 10–20 hours.

Solvent and Workup

Dichloromethane (DCM) and ethyl acetate are effective for extraction, with saturated sodium bicarbonate washes removing excess acid. The crude amine is precipitated as the hydrochloride salt by adding concentrated HCl to an ether solution, yielding 60–65% pure product.

Gabriel Synthesis Adaptations

While less common, the Gabriel method provides an alternative route via phthalimide intermediates:

  • Alkylation of Potassium Phthalimide with 4-(trifluoromethyl)benzyl bromide.

  • Hydrolysis with hydrazine to release the primary amine.

  • Propylation via alkylation or reductive amination.

This route is hindered by steric effects from the trifluoromethyl group, often requiring harsh conditions (e.g., 6M HCl at reflux). Yields are typically lower (40–50%) compared to direct alkylation.

Purification and Analytical Characterization

Recrystallization Techniques

Crude product purity is enhanced via:

  • Diisopropyl Ether Recrystallization: Dissolving the hydrochloride salt in hot ether and cooling to −20°C.

  • Acid-Base Extraction: Neutralizing the salt with NaOH, extracting the free amine into DCM, and re-acidifying.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (CDCl3_3): δ 7.6 (d, 2H, ArH), 7.4 (d, 2H, ArH), 3.8 (s, 2H, CH2_2), 2.6 (t, 2H, NCH2_2), 1.5 (m, 2H, CH2_2), 0.9 (t, 3H, CH3_3).

  • 19^{19}F NMR: −62 ppm (CF3_3).

High-Performance Liquid Chromatography (HPLC):

  • Purity >98% with a C18 column (acetonitrile/water + 0.1% TFA).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination58–61>98Mild conditions, scalableRequires hydrogenation equipment
Direct Alkylation60–65>98Single-step, high efficiencyExcess benzyl halide needed
Gabriel Synthesis40–5095Avoids direct handling of aminesMulti-step, low yield

Industrial-Scale Considerations

For kilogram-scale production, direct alkylation in toluene or acetonitrile is preferred due to shorter reaction times and easier workup. Patent WO2010128388A2 emphasizes the importance of solvent recovery systems (e.g., distillation for DCM) to reduce costs. Catalytic hydrogenation remains cost-prohibitive for large batches unless integrated with existing infrastructure .

Chemical Reactions Analysis

Types of Reactions

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Scientific Research Applications

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Physicochemical and Analytical Comparisons

Data from LCMS and HPLC analyses highlight differences in polarity and molecular weight:

Compound (Example)Molecular Weight (g/mol)HPLC Retention Time (min)MethodReference
Target Compound (hypothetical)~280 (estimated)
(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate531 [M-H]⁻0.88SQD-FA05[3]
Methyl 1-(methylamino)cyclobutanecarboxylate HCl411 [M+H]⁺1.18SMD-TFA05[4]
Giripladib745.25[6]
  • Polarity Trends : The target compound’s shorter alkyl chain and lack of ionizable sulfonamide/amide groups (cf. Giripladib) likely result in lower HPLC retention times, indicating higher polarity .
  • Mass Spectrometry : The presence of multiple trifluoromethyl groups (e.g., in EP 4,374,877 derivatives) increases molecular weight significantly, impacting bioavailability .

Biological Activity

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C12H14ClF3N
Molecular Weight 263.69 g/mol
CAS Number [Not available]

Structure

The structure of this compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and metabolic stability. The presence of the propyl amine moiety contributes to its potential as a drug candidate.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Compounds containing trifluoromethyl groups often exhibit enhanced binding affinities due to their unique electronic properties, which can influence the pharmacodynamics of the drug.

  • Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are critical in the treatment of psychiatric disorders.
  • Enzyme Inhibition : It may also act as an inhibitor for certain enzymes, modulating biochemical pathways involved in disease processes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • A study on N-(3-trifluoromethyl)phenyl derivatives demonstrated significant binding affinity at specific receptor sites, suggesting potential applications in treating neurological disorders .
  • Another investigation into triazole-based compounds showed that modifications similar to those in this compound resulted in enhanced anti-trypanosomal activity with minimal cytotoxicity .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:

Compound NameBinding Affinity (Ki)Biological Activity
N-(3-fluorobenzyl)propan-2-amine hydrochloride18.3 nMAntipsychotic effects
8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one13 nMAntipsychotic with reduced side effects
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination. For example, 4-(trifluoromethyl)benzaldehyde reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under inert conditions. The free base is then treated with hydrochloric acid to form the hydrochloride salt . Critical parameters include:

  • Stoichiometry : Excess propylamine ensures complete aldehyde conversion.
  • Temperature : Controlled at 0–5°C during reduction to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Industrial methods may use continuous flow reactors for scalability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the propylamine chain and trifluoromethylphenyl group. The 19^{19}F NMR peak near -60 ppm verifies the CF3_3 group .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for the amine hydrochloride moiety .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 265.1 [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across enzymatic assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or enzyme isoforms. Strategies include:

  • Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .
  • Enzyme Source : Compare recombinant vs. native enzymes to rule out isoform-specific effects.
  • Data Normalization : Adjust for batch-to-batch variability using internal controls like reference inhibitors .

Q. What advanced computational approaches predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions, focusing on the trifluoromethyl group’s hydrophobic interactions and the amine’s hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in solvated systems (e.g., 100 ns trajectories) to assess conformational changes .
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity data from PubChem BioAssay entries .

Q. How does the trifluoromethyl group influence the compound’s reactivity and pharmacokinetic properties?

  • Methodological Answer :

  • Reactivity : The electron-withdrawing CF3_3 group stabilizes intermediates in nucleophilic aromatic substitution, enhancing synthetic versatility .
  • Pharmacokinetics : Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Metabolic stability is assessed via liver microsome assays (e.g., t1/2_{1/2} >60 min in human microsomes) .

Data Contradiction and Optimization

Q. What experimental designs optimize reaction conditions for high-yield synthesis while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (MeOH vs. THF), and reducing agent (NaBH3CN vs. NaBH4) to identify optimal conditions .
  • In-line Analytics : Use FTIR to monitor aldehyde consumption in real time.
  • Byproduct Analysis : LC-MS identifies impurities (e.g., over-reduced amines), addressed by adjusting stoichiometry or reaction time .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. HPLC tracks degradation products (e.g., hydrolyzed amine or CF3_3-group oxidation) .
  • Storage Recommendations : Lyophilized form stable at -20°C for >6 months; aqueous solutions (pH 5–7) stable for 1 week at 4°C .

Biological and Pharmacological Applications

Q. What methodologies assess the compound’s dual role as an enzyme activator and inhibitor?

  • Methodological Answer :

  • Kinetic Assays : Measure Vmax_{max} and Km_m under varying ligand concentrations. For example, activation at low concentrations (EC50_{50} ~10 µM) vs. inhibition at high concentrations (IC50_{50} ~100 µM) .
  • Crystallography : Co-crystallize the compound with target enzymes to visualize allosteric vs. active-site binding .

Q. How do researchers validate target specificity in complex biological systems?

  • Methodological Answer :

  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines .
  • Thermal Proteome Profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts in cell lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Reactant of Route 2
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Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

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